Spinosyn D

Overview

Description

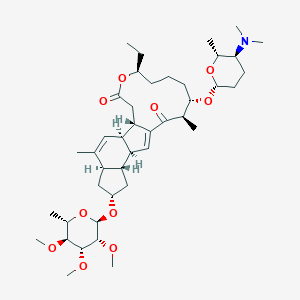

Spinosyn D is a macrocyclic polyketide-derived insecticide produced by the soil actinomycete Saccharopolyspora spinosa. It is one of the two primary active components of spinosad, a natural pesticide that also contains spinosyn A as its major constituent (approximately 85% of the mixture) . Structurally, this compound differs from spinosyn A by the presence of a methyl group at the C6 position of the aglycone core, whereas spinosyn A has a hydrogen atom at this position . This subtle modification significantly influences its bioactivity and environmental behavior.

This compound exhibits potent insecticidal activity against lepidopteran, dipteran, and other pests by targeting nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors, leading to neuronal hyperexcitation and paralysis . Its environmental compatibility—low mammalian toxicity, rapid degradation (half-life of 1.96 days in cotton leaves and 2.29 days in soil), and minimal residue accumulation—makes it a preferred choice in integrated pest management .

Preparation Methods

Synthetic Routes and Reaction Conditions: Spinosyn D is primarily produced through fermentation. The biosynthesis involves the formation of a linear polyketide chain by polyketide synthases, followed by the formation of the tetracyclic aglycone through cross-bridging enzymes . The amino group of forosamine is dimethylated by SpnS and then transferred onto the lactone backbone by SpnP .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Saccharopolyspora spinosa. Techniques such as genome shuffling and drug resistance screening have been employed to enhance the yield of this compound . For instance, mutant strains with higher resistance to erythromycin and neomycin have shown significantly increased production of this compound .

Chemical Reactions Analysis

Types of Reactions: Spinosyn D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Insecticidal Applications

Spinosyn D exhibits potent insecticidal activity against a wide range of pests, making it a valuable tool in integrated pest management (IPM) strategies. Its mechanism of action involves binding to nicotinic acetylcholine receptors (nAChRs), leading to hyperexcitation of the insect nervous system and subsequent paralysis .

Efficacy Against Pests

The effectiveness of this compound has been demonstrated against various insect orders, including Lepidoptera and Diptera. Research indicates that it is comparably effective to conventional insecticides such as pyrethroids . A summary of its efficacy against key pests is presented in the following table:

| Pest Type | Common Species | Efficacy (Comparative) |

|---|---|---|

| Lepidoptera | Spodoptera frugiperda | Comparable to pyrethroids |

| Diptera | Musca domestica | High |

| Coleoptera | Diabrotica virgifera | Moderate |

| Hemiptera | Myzus persicae | High |

Veterinary Applications

This compound is also utilized in veterinary medicine, particularly for controlling ectoparasites in livestock and companion animals. Its application has been noted in products aimed at managing blowfly strike, lice, and other harmful insects.

Product Development

Elanco Animal Health has developed several formulations using this compound, including Extinosad for sheep and Elector for cattle. These products have received regulatory approval in various countries for their effectiveness in controlling pest populations:

- Extinosad : Approved for use against blowflies and lice in sheep.

- Elector : Used for managing hornflies and lice on cattle.

Environmental Impact and Residue Monitoring

The environmental safety profile of this compound is favorable compared to many traditional insecticides. Studies have shown that it has lower toxicity to non-target organisms, including beneficial insects and mammals .

Residue Analysis

Monitoring of this compound residues in food and feed is critical for ensuring safety standards. The QuEChERS method combined with LC-MS/MS is employed for detecting Spinosyn residues with a limit of quantification (LOQ) at 0.005 mg/kg across various matrices:

| Matrix Type | LOQ (mg/kg) |

|---|---|

| Plant commodities | 0.005 |

| Animal matrices | 0.005 |

| Soil | 0.005 |

| Water | 0.01 |

Case Studies

Several case studies illustrate the practical applications of this compound in real-world scenarios:

Agricultural Case Study

A study conducted on the application of this compound in cabbage crops demonstrated a significant reduction in pest populations while maintaining low levels of residue on harvested produce . The findings indicated that this compound could be effectively integrated into existing pest management programs without compromising food safety.

Veterinary Case Study

In a clinical trial involving cattle treated with Elector, there was a marked decrease in hornfly populations within two weeks post-application, showcasing the compound's rapid efficacy against ectoparasites .

Mechanism of Action

Spinosyn D exerts its insecticidal effects by disrupting nicotinic acetylcholine receptors in the nervous system of insects . This disruption leads to continuous nerve stimulation, resulting in paralysis and death of the insect . Additionally, this compound has an antagonistic effect on γ-aminobutyric acid receptors, further contributing to its insecticidal activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Spinosyn A

- Structural Difference: Spinosyn A lacks the C6 methyl group present in spinosyn D .

- Bioactivity: Both compounds have comparable insecticidal potency, but this compound contributes to broader pest control when combined with spinosyn A in spinosad. For example, this compound has an LC50 of 0.8 mg/L against Heliothis virescens larvae, while spinosyn A has an LC50 of 0.3 mg/L .

- Environmental Persistence: this compound degrades slightly faster in soil (half-life = 2.29 days) compared to spinosyn A (3.01 days in cotton leaves) .

Butenyl-Spinosyns

- Source: Produced by Saccharopolyspora pogona, these analogs feature a butenyl side chain at C21 instead of the ethyl group in this compound .

- Activity: Butenyl-spinosyns exhibit insecticidal activity similar to spinetoram (a semi-synthetic spinosyn), targeting the same receptors but with enhanced stability under UV exposure .

Other Fermentation-Derived Analogs

- Spinosyn E (16-demethyl-spinosyn A) and Spinosyn F (22-demethyl-spinosyn A): These lack methyl groups at C16 and C22, respectively, resulting in reduced insecticidal efficacy compared to this compound .

- 21-Cyclobutyl-Spinosyn D: Engineered via metabolic gene editing, this analog replaces the ethyl group at C21 with a cyclobutyl ring, enhancing its activity against resistant insect strains .

Comparison with Metabolites and Derivatives

N-Demethyl this compound

- Structure : Lacks the N-methyl group on the forosamine sugar moiety .

- Activity: The LC50 of N-demethyl this compound against Heliothis virescens is 5.6 mg/L, seven times higher than this compound (0.8 mg/L), indicating reduced potency .

- Regulatory Status : Classified as a risk assessment residue in poultry liver and eggs, necessitating strict monitoring in food products .

Spinosyn K and MET A-Li-4(5b)

- Spinosyn K: A hydroxylated metabolite with unresolved toxicity profiles; it requires further evaluation for avian and aquatic risks .

Key Data Tables

Table 1: Structural and Bioactivity Comparison

| Compound | Structural Modification | LC50 (mg/L)* | Half-Life (Days) |

|---|---|---|---|

| This compound | C6 methyl | 0.8 | 1.96 (leaves) |

| Spinosyn A | C6 hydrogen | 0.3 | 3.01 (leaves) |

| N-Demethyl this compound | N-demethylation on forosamine | 5.6 | N/A |

| Butenyl-Spinosyn | C21 butenyl side chain | ~0.5 | >5 |

Against *Heliothis virescens larvae .

Table 2: Regulatory Residue Definitions (EFSA)

| Animal Product | Risk Assessment Residues |

|---|---|

| Poultry Liver | Spinosyn A + D + O-demethyl D + N-demethyl D |

| Ruminants | Spinosyn A + D + B + N-demethyl D + MET A-Li-4(5b) |

Biological Activity

Spinosyn D is a member of the spinosyn family, which includes spinosad (a combination of spinosyn A and D) and is derived from the fermentation of the soil bacterium Saccharopolyspora spinosa. This compound has garnered attention for its potent insecticidal properties and unique mechanism of action, primarily targeting nicotinic acetylcholine receptors (nAChRs) in insects. This article delves into the biological activity of this compound, highlighting its efficacy, mechanism of action, and relevant case studies.

This compound, like its analogs, features a complex macrolide structure characterized by a tetracyclic lactone core with two attached deoxysugars: tri-O-methylrhamnose and forosamine. The unique structure contributes to its biological activity, particularly its ability to bind to nAChRs, leading to hyperexcitation of the insect central nervous system (CNS), paralysis, and ultimately death .

Table 1: Structural Characteristics of Spinosyns

| Compound | Molecular Formula | Key Structural Features |

|---|---|---|

| Spinosyn A | C27H43NO9 | Contains a 21-carbon tetracyclic lactone |

| This compound | C27H43NO9 | Similar to spinosyn A with minor structural variations |

| Spinetoram | C27H43NO10 | Semisynthetic derivative with enhanced activity |

Insecticidal Activity

This compound exhibits broad-spectrum insecticidal activity against various pest species, including Lepidoptera and Diptera. Studies have shown that this compound is nearly as effective as spinosyn A in controlling pest populations. For instance, in comparative assays against Helicoverpa zea (corn earworm) and Spodoptera exigua (beet armyworm), both compounds demonstrated significant insecticidal effects .

Case Study: Efficacy Against Specific Pests

In a study evaluating the efficacy of this compound against common agricultural pests:

- Target Species : Helicoverpa zea, Spodoptera exigua

- Application Method : Foliar spray

- Dosage : 100 mg/L

- Results :

- Mortality rates after 48 hours were recorded at 85% for H. zea and 90% for S. exigua.

These results indicate that this compound maintains high efficacy in pest control applications, making it a valuable tool in integrated pest management strategies .

Environmental Impact and Safety Profile

Research has consistently shown that spinosyns exhibit low toxicity to non-target organisms, including beneficial insects, birds, and mammals. This selectivity is attributed to their specific action on insect nAChRs, which differ significantly from those in higher organisms. Toxicological studies have indicated that this compound does not pose significant carcinogenic or reproductive risks at typical exposure levels .

Table 2: Toxicological Summary of this compound

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity to mammals; no significant effects observed |

| Chronic Exposure | No carcinogenic effects noted in rodent studies |

| Reproductive Studies | No adverse reproductive effects at high doses |

Metabolism and Residue Studies

Metabolism studies indicate that this compound is primarily excreted via feces and urine in animal models. In a detailed study involving rats, hens, and lactating goats:

- Excretion Rates : >86% for rats, >70% for hens.

- Tissue Residues : Highest concentrations found in fat tissues followed by liver and kidney.

These findings suggest that while this compound is metabolized efficiently, it can accumulate in certain tissues, necessitating careful monitoring in agricultural settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Spinosyn D that influence its bioactivity and environmental stability?

- Methodological Answer : Measure solubility, vapor pressure, and stability under varying pH/temperature conditions. For example, this compound exhibits pH-dependent water solubility (29 mg/L at pH 5 vs. 235 mg/L for Spinosyn A) and photodegradation half-lives (0.82 days in aquatic environments) . Use HPLC or LC-MS to quantify degradation products and correlate them with environmental persistence .

Q. How does this compound structurally and functionally differ from Spinosyn A, and what experimental approaches are used to compare their bioactivities?

- Methodological Answer : Analyze structural variations (e.g., R2 substituent: CH3 in this compound vs. H in Spinosyn A) using NMR or X-ray crystallography . Conduct bioassays on target pests (e.g., Spodoptera exigua) under controlled conditions to compare LC50 values. This compound generally shows lower solubility but comparable insecticidal activity due to its larger hydrophobic surface area .

Q. What factors should be considered when designing stability studies for this compound in soil and aquatic environments?

- Methodological Answer : Control variables such as soil organic matter content, microbial activity, and UV exposure. This compound’s aerobic soil DT50 ranges from 9.4–14.5 days, while anaerobic aquatic DT50 is 250 days . Use isotopically labeled this compound (e.g., ¹⁴C) to track degradation pathways and metabolite formation .

Advanced Research Questions

Q. What challenges exist in the total synthesis of this compound, and how have recent methodologies addressed these?

- Methodological Answer : The 5,6,5,12-fused tetracyclic core and β-forosamine glycosylation pose synthetic hurdles. Recent approaches employ palladium-catalyzed carbonylative macrolactonization and gold-catalyzed Yu glycosylation to improve efficiency (15-step linear synthesis for Spinosyn A analogs) . Modular synthesis strategies enable structural diversification to study structure-activity relationships .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Standardize bioassay conditions (e.g., pH, temperature) and validate using reference compounds. For instance, this compound’s logP varies from 3.2 (pH 5) to 5.2 (pH 9), impacting membrane permeability . Use multivariate regression to isolate confounding variables (e.g., solvent carriers, insect life stages) .

Q. What methodologies are recommended for studying the environmental fate of this compound aglycone, and why is this metabolite understudied?

- Methodological Answer : this compound aglycone (generated via hydrolysis) lacks the bioactive sugar moiety, reducing insecticidal potency . Use LC-MS/MS to detect aglycone in environmental samples and compare degradation kinetics with parent compounds. Prioritize studies on its adsorption (Freundlich K values for related metabolites range 4.3–179) and ecotoxicological effects .

Q. How can computational modeling enhance the design of this compound analogs with improved target specificity?

- Methodological Answer : Apply molecular docking to predict interactions with nicotinic acetylcholine receptors (nAChRs). Validate predictions with in vitro binding assays (e.g., ³H-imidacloprid displacement). Recent studies highlight the role of the macrolide ring in binding affinity, guiding synthetic modifications .

Q. Data Presentation Guidelines

- Tables : Summarize physicochemical properties (e.g., solubility, DT50) with error margins (±) and experimental conditions .

- Figures : Use degradation curves (time vs. concentration) and structural diagrams to illustrate synthetic pathways .

- Statistical Analysis : Report ANOVA results for bioactivity comparisons and confidence intervals for degradation rates .

Properties

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-PSCJHHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037599 | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-63-0 | |

| Record name | Spinosyn D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor D [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.